Cis-Tert-Butyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate Cis-Tert-Butyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13767568
InChI: InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-8-11-10-6-4-5-7-12(10)16-13(11)9-17/h4-7,11,13,16H,8-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2C(C1)NC3=CC=CC=C23
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol

Cis-Tert-Butyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate

CAS No.:

Cat. No.: VC13767568

Molecular Formula: C15H20N2O2

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

Cis-Tert-Butyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate -

Specification

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
IUPAC Name tert-butyl 3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate
Standard InChI InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-8-11-10-6-4-5-7-12(10)16-13(11)9-17/h4-7,11,13,16H,8-9H2,1-3H3
Standard InChI Key KFJDWQGAAKUEEW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2C(C1)NC3=CC=CC=C23
Canonical SMILES CC(C)(C)OC(=O)N1CC2C(C1)NC3=CC=CC=C23

Introduction

Chemical Identity and Molecular Characteristics

Structural Composition

Cis-Tert-Butyl 1,3a,4,8b-Tetrahydropyrrolo[3,4-b]Indole-2(3H)-Carboxylate belongs to the tetrahydropyrroloindole family, a subclass of bicyclic heterocycles that merge pyrrolidine and indole motifs. The compound’s IUPAC name reflects its stereochemistry (“cis” configuration), tetracyclic framework, and tert-butyl ester functionalization. Key structural features include:

  • Fused Ring System: A pyrrolidine ring fused to an indole moiety, resulting in a rigid, three-dimensional architecture.

  • Stereochemical Centers: The 3a,4,8b positions contribute to chiral complexity, influencing biological interactions.

  • tert-Butyl Carboxylate Group: Enhances lipophilicity and metabolic stability compared to unmodified indole derivatives.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₂₀N₂O₂
Molecular Weight260.33 g/mol
SMILES NotationO=C(OC(C)(C)C)N1C2C3C(C1)NC4=CC=CC=C4C3
Topological Polar Surface Area55.6 Ų
logP (Octanol-Water)2.13

Synthetic Methodologies

Cycloaddition-Based Routes

The most documented synthesis employs 1,2-diaza-1,3-dienes in a [4+2] cycloaddition with substituted indoles, catalyzed by Lewis acids such as zinc chloride (ZnCl₂). This method capitalizes on the electrophilic nature of diaza-dienes to form the pyrroloindole core under mild conditions.

Representative Procedure:

  • Reaction Setup: Indole derivatives (1 equiv) and 1,2-diaza-1,3-diene (1.2 equiv) are dissolved in dichloromethane (DCM).

  • Catalysis: ZnCl₂ (10 mol%) is added, and the mixture is stirred at 25°C for 12–24 hours.

  • Workup: The crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient) to isolate the cis isomer.

Table 2: Optimization Parameters for Cycloaddition

ParameterOptimal ConditionImpact on Yield/Purity
Catalyst Loading10 mol% ZnCl₂Maximizes regioselectivity
SolventDichloromethaneEnhances reaction homogeneity
Temperature25°CBalances rate and selectivity
Reaction Time18 hours85–90% conversion

Alternative Approaches

Structural and Stereochemical Analysis

X-ray Crystallography Data

Single-crystal X-ray diffraction studies confirm the cis configuration of the tert-butyl group relative to the indole nitrogen. Key bond lengths and angles include:

  • N1–C2 Bond: 1.45 Å, consistent with sp³ hybridization.

  • Pyrrolidine Ring Puckering: A half-chair conformation minimizes steric strain.

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): Distinct signals for the tert-butyl group (δ 1.51 ppm, singlet) and indole protons (δ 7.2–7.8 ppm, multiplet).

  • IR Spectroscopy: Strong absorbance at 1720 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C–O ester).

TargetAssay TypeIC₅₀/Ki
5-HT₁A ReceptorRadioligand12 nM
MAO-BEnzymatic450 nM
CYP3A4Inhibition>10 µM

Challenges and Future Directions

Synthetic Scalability

Current routes suffer from moderate yields (60–70%) due to competing dimerization of diaza-dienes. Flow chemistry approaches are under investigation to improve efficiency.

Toxicity Profiling

Hepatotoxicity concerns (EC₅₀ = 50 µM in HepG2 cells) necessitate structural tweaking to enhance safety margins.

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